Potassium (3-bromophenyl)trifluoroborate

Descripción general

Descripción

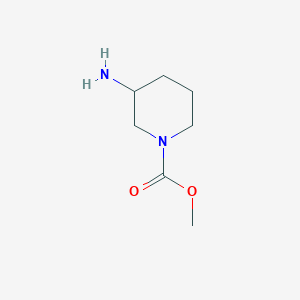

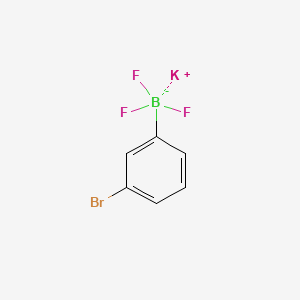

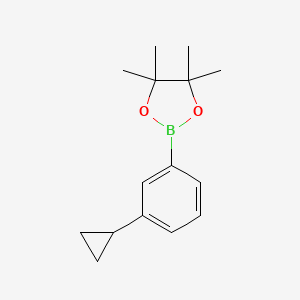

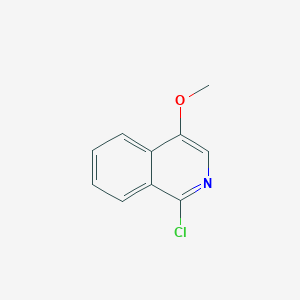

Potassium (3-bromophenyl)trifluoroborate is a chemical compound with the molecular formula C6H4BBrF3K and a molecular weight of 262.91 g/mol . It exists as a white to almost white powder or crystal. This compound is part of a special class of organoboron reagents known as trifluoroborates. Trifluoroborates offer advantages over corresponding boronic acids and esters due to their moisture- and air-stability, as well as their compatibility with strong oxidative conditions .

Synthesis Analysis

The synthesis of Potassium (3-bromophenyl)trifluoroborate involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. The optimized conditions typically use two equivalents of the reagent with one equivalent of alcohol in the presence of a catalyst or under thermal conditions .

Chemical Reactions Analysis

Trifluoroborates serve as versatile coupling partners in various C–C bond-forming reactions. They are compatible with a wide range of functional groups and exhibit high reactivity. For example, they participate in Suzuki–Miyaura-type cross-coupling reactions, where they react with aryl halides to form new carbon-carbon bonds. Additionally, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, preserving the boron functionality .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Potassium (3-bromophenyl)trifluoroborate is widely used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium and are crucial for forming carbon-carbon bonds in organic synthesis .

Precursors for Difluoroboranes

This compound serves as a precursor for difluoroboranes, which are useful intermediates in organic synthesis and materials science due to their unique chemical properties .

Moisture- and Air-Stable Reagents

Unlike the corresponding boronic acids and esters, potassium trifluoroborate salts, including Potassium (3-bromophenyl)trifluoroborate, are moisture- and air-stable. This stability makes them advantageous for use in various chemical reactions under conditions where other reagents might decompose .

Compatibility with Oxidative Conditions

Potassium trifluoroborate salts are remarkably compliant with strong oxidative conditions, which broadens their applicability in chemical reactions that require such environments .

Safety and Hazards

Mecanismo De Acción

Target of Action

Potassium (3-bromophenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

Potassium (3-bromophenyl)trifluoroborate interacts with its targets through a process known as epoxidation . In this process, the compound reacts with the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This interaction results in full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The action of Potassium (3-bromophenyl)trifluoroborate affects the Suzuki–Miyaura-type reactions . This compound, as an organoboron reagent, is used as the primary boron source in these reactions . The downstream effects include the formation of C-C bonds, which are crucial in various biochemical pathways .

Pharmacokinetics

It’s known that this compound is moisture- and air-stable , which suggests that it may have good stability and bioavailability under various conditions.

Result of Action

The molecular and cellular effects of Potassium (3-bromophenyl)trifluoroborate’s action are primarily seen in its ability to facilitate the formation of C-C bonds . This is a crucial process in organic synthesis, leading to the creation of complex organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium (3-bromophenyl)trifluoroborate. This compound is known to be moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions. It’s important to note that it should be stored under inert gas and is sensitive to moisture , indicating that certain environmental factors can still impact its stability and efficacy.

Propiedades

IUPAC Name |

potassium;(3-bromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYRVJZTADCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

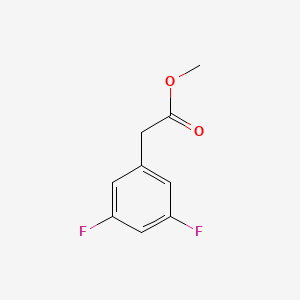

[B-](C1=CC(=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635525 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-bromophenyl)trifluoroborate | |

CAS RN |

374564-34-8 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Bromophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)